1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-
Description
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl- is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring at the [2,3-b] position. The molecule contains two carboxylic acid groups at the 3- and 5-positions and a methyl substituent at the 1-position (the pyrrole nitrogen).
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-12-4-7(10(15)16)6-2-5(9(13)14)3-11-8(6)12/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCRWUIFSFFRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl- is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl- can be represented as follows:
- Molecular Formula : C₉H₈N₂O₄
- Molecular Weight : 196.17 g/mol
- CAS Number : 898746-35-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor for specific kinases and enzymes involved in cellular signaling pathways. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent inhibition against TNIK (TRAF2 and NCK interacting kinase), with some compounds demonstrating IC50 values lower than 1 nM .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolo[2,3-b]pyridine derivatives. These compounds have shown significant activity against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 μg/mL |
| Compound B | Escherichia coli | 12.5 μg/mL |
| Control (Ciprofloxacin) | Both strains | 2 μg/mL |
These findings suggest that the pyrrolo[2,3-b]pyridine scaffold can serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Case Study : A derivative exhibited a significant reduction in cell viability in breast cancer cell lines with an IC50 value of approximately 0.5 μM.
Case Study 1: TNIK Inhibition
In an in-house screening project, several pyrrolo[2,3-b]pyridine compounds were synthesized and evaluated for their ability to inhibit TNIK. The most promising candidates showed concentration-dependent inhibition of IL-2 secretion in T-cells, indicating potential applications in immunomodulation therapies .
Case Study 2: Antituberculosis Activity
Research into the antituberculosis potential of pyrrolo[2,3-b]pyridine derivatives revealed that some compounds exhibited MIC values as low as 5 µM against Mycobacterium tuberculosis H37Ra strain. This suggests that modifications to the pyrrole structure can enhance efficacy against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, synthetic, and commercial aspects of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl- with structurally related compounds from the evidence:
Key Observations:
- Structural Isomerism : The [2,3-b] vs. [2,3-c] fusion position (e.g., compounds) alters electronic distribution and steric environments. For example, [2,3-c] isomers prioritize substituents on the pyridine ring, whereas [2,3-b] derivatives position substituents closer to the pyrrole nitrogen, affecting hydrogen-bonding capabilities .
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl) : The 5-chloro derivative (71% yield) exhibits higher reactivity in cross-coupling reactions, suitable for generating bioactive analogs .
- Electron-Donating Groups (e.g., OMe) : The 5-methoxy derivative (80% yield) shows enhanced solubility, advantageous for drug formulation .
- Ester vs. Acid : The 5-methyl ester derivative () is commercially available, suggesting esterification mitigates the dicarboxylic acid’s polarity, favoring transport in biological systems .
- Commercial Viability : Ester derivatives (e.g., ) are marketed at premium prices (€793.74–€1,793.02), indicating demand for pyrrolopyridine-based intermediates in industrial R&D .
Research Implications and Limitations
- Gaps in Data : Direct physicochemical data (e.g., pKa, solubility) for the 1-methyl-dicarboxylic acid derivative are absent in the evidence, necessitating further experimental characterization.
- Contradictions : focuses on [2,3-c] isomers, which differ significantly in bioactivity from [2,3-b] analogs. This highlights the need for isomer-specific studies to avoid misleading conclusions.
Preparation Methods
Cyclization and Core Formation
One common approach starts from 2-substituted pyrrole or pyridine derivatives. For example, pyrrolo[2,3-b]pyridine can be synthesized by cyclization of appropriately substituted pyrrole precursors with aldehydes or nitriles under basic or acidic conditions, often involving Knoevenagel condensation followed by ring closure. Photochemical ring contraction methods have also been reported for related azaindole systems, which can be adapted for pyrrolo[2,3-b]pyridine synthesis.
Schneller et al. described a method where N-benzylaminoacetaldehyde hydrochloride reacts with diethyl acetonedicarboxylate in alkaline medium to form ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate, which upon further treatment with liquid ammonia and dehydration yields pyrrolo[3,2-c]pyridine derivatives. Although this is a different regioisomer, the methodology provides insight into pyrrolo-fused pyridine synthesis.
Introduction of Carboxylic Acid Groups
The 3,5-dicarboxylic acid substitution pattern is typically introduced via ester intermediates. For example, diethyl malonate or malonic acid derivatives are used in Knoevenagel condensations with pyrrole or pyridine precursors to install ester groups, which are subsequently hydrolyzed to carboxylic acids.
Ester hydrolysis is commonly performed under basic conditions (e.g., NaOH in methanol or aqueous media) followed by acidification to precipitate the dicarboxylic acid product.
Methylation of the Pyrrolo Nitrogen
The 1-methyl substitution on the pyrrolo nitrogen is achieved by methylation of the parent pyrrolo[2,3-b]pyridine. This can be done either by starting from 1-methylpyrrolo[2,3-b]pyridine or by methylation of the nitrogen after core formation.
A key intermediate, 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is prepared by formylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine using phosphoryl chloride (POCl3) and dimethylformamide (DMF) at low temperature (0 °C) followed by warming to 60 °C. This reaction proceeds with good yields (up to 83%) and is a critical step for further functionalization.
Purification and Isolation
After synthesis, the reaction mixtures are typically worked up by acid-base extraction, filtration through Celite, and washing with organic solvents such as ethyl acetate and dichloromethane.
Ion exchange resins (e.g., DOWEX 50WX2-400) are used to purify the product by adsorbing impurities and releasing the target compound upon treatment with ammonia in methanol.
Final purification is often achieved by column chromatography on silica gel using appropriate eluents (e.g., ethyl acetate, methanol mixtures).
Representative Experimental Data and Yields
Mechanistic Insights and Optimization Notes
The formylation step using POCl3 and DMF is a Vilsmeier-Haack type reaction, which introduces an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring. Control of temperature is critical to avoid side reactions and degradation.
Knoevenagel condensation efficiency depends on the choice of base; potassium hydroxide and piperidine have been used with varying success. Piperidine can sometimes lead to side products such as pyrrolizin-3-ones, indicating the need for careful base selection.
Reduction steps using triethylsilane and trifluoroacetic acid are mild and provide good yields of reduced derivatives, which can be further functionalized or tested for biological activity.
Ion exchange resin purification is a practical method to isolate the dicarboxylic acid form, especially when direct crystallization is challenging.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
